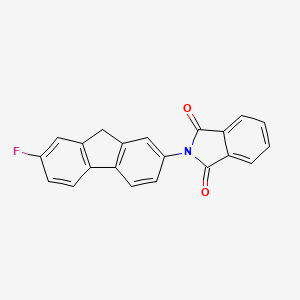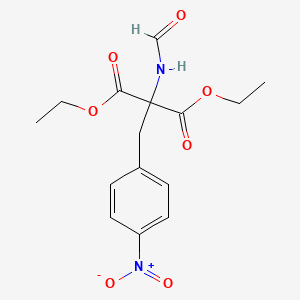
3-Methylhexa-1,5-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylhexa-1,5-dien-3-ol: is an organic compound with the molecular formula C7H12O It is a type of alcohol with a conjugated diene structure, which means it contains two double bonds separated by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methylhexa-1,5-dien-3-ol can be synthesized through several methods. One common approach involves the dehydration of alcohols or dehydrohalogenation of organohalides . For instance, starting with an allylic alcohol, dehydration can be achieved using acidic conditions to form the conjugated diene structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. For example, the free radical halogenation of an alkene followed by dehydrohalogenation can be employed .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylhexa-1,5-dien-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated derivatives
Applications De Recherche Scientifique
3-Methylhexa-1,5-dien-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other materials .
Mécanisme D'action
The mechanism of action of 3-Methylhexa-1,5-dien-3-ol involves its ability to participate in sigmatropic rearrangements , such as the Cope rearrangement . This reaction involves the [3,3]-sigmatropic shift, where the compound undergoes a concerted rearrangement to form new carbon-carbon bonds. The transition state of this reaction is characterized by the simultaneous breaking and forming of π and σ bonds .
Comparaison Avec Des Composés Similaires
1,5-Hexadien-3-ol: Similar structure but without the methyl group.
3-Methylhexa-2,5-dien-1-ol: Similar structure with a different position of the hydroxyl group.
Uniqueness: 3-Methylhexa-1,5-dien-3-ol is unique due to its specific arrangement of double bonds and the presence of a methyl group, which influences its reactivity and physical properties. This makes it a valuable compound for specific synthetic applications and research studies .
Propriétés
Numéro CAS |
5903-40-2 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
3-methylhexa-1,5-dien-3-ol |
InChI |
InChI=1S/C7H12O/c1-4-6-7(3,8)5-2/h4-5,8H,1-2,6H2,3H3 |
Clé InChI |
UZGAAWKQDMQLLN-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=C)(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



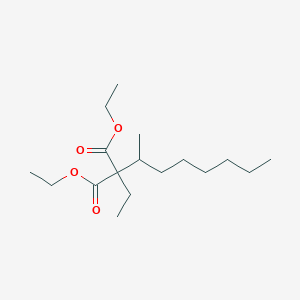
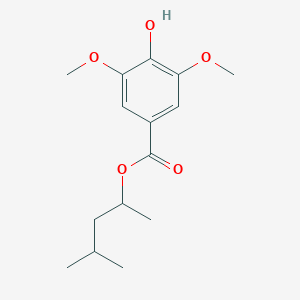

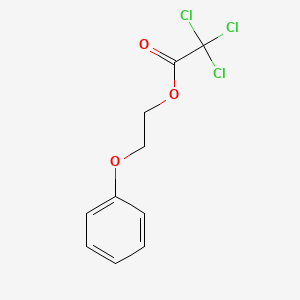
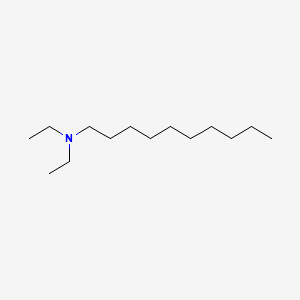
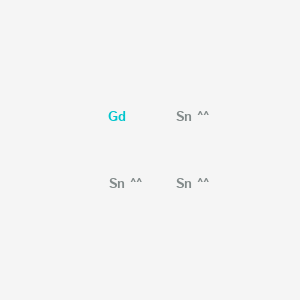
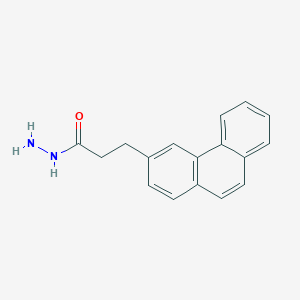
![1-[Ethoxy(phenyl)methyl]pyrrolidin-2-one](/img/structure/B14726831.png)
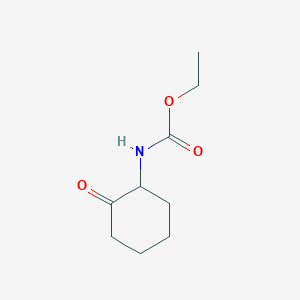
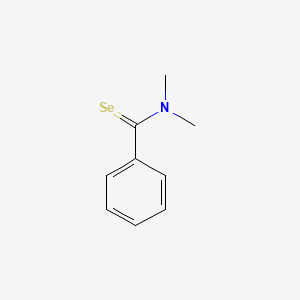
![1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14726862.png)
